C.I. Vat blue 43
Overview
Description
C.I. Vat Blue 43 is a vat dye, a class of dyes known for their excellent fastness properties. Vat dyes are insoluble in water and must be reduced to a soluble form before application. This compound is used primarily for dyeing cellulosic fibers such as cotton, providing a deep blue color with high resistance to washing, light, and chlorine.
Preparation Methods
Synthetic Routes and Reaction Conditions: C.I. Vat Blue 43 is synthesized using carbazole and p-nitroso phenol as raw materials. The two compounds are first condensed in the presence of concentrated sulfuric acid. The resulting product is then reduced using iron powder, followed by vulcanization, oxidation, filtration, drying, and crushing with sodium polysulfide to obtain the final dye .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes the use of large reaction vessels and precise control of reaction conditions to ensure consistent quality and yield. The dye is typically produced in powder or paste form for ease of application in textile dyeing processes .
Chemical Reactions Analysis
Types of Reactions: C.I. Vat Blue 43 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form in an alkaline solution using reducing agents such as sodium hydrosulfite. This soluble form can then be applied to fibers.
Oxidation: After application, the dye is oxidized back to its insoluble form, fixing it onto the fiber.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Reducing Agents: Sodium hydrosulfite is commonly used for the reduction process.
Oxidizing Agents: Air or mild oxidizing agents are used to revert the dye to its insoluble form.
Reaction Conditions: The reduction typically occurs in an alkaline medium, while oxidation can occur under ambient conditions
Major Products: The major product of these reactions is the fixed dye on the fiber, which exhibits excellent fastness properties. By-products may include various salts and residual chemicals from the reduction and oxidation processes .
Scientific Research Applications
C.I. Vat Blue 43 has several applications in scientific research and industry:
Textile Industry: It is widely used for dyeing cotton and other cellulosic fibers due to its excellent fastness properties.
Biological Research: The dye can be used as a staining agent in various biological assays.
Environmental Studies: Research on the removal of vat dyes from wastewater using activated carbon and other adsorbents is ongoing.
Material Science: The dye is used in studies related to the development of new dyeing techniques and the improvement of dye fastness properties.
Mechanism of Action
The mechanism of action of C.I. Vat Blue 43 involves its reduction to a soluble leuco form, which can penetrate the fibers. Upon oxidation, the dye reverts to its insoluble form, becoming fixed within the fiber structure. This process ensures that the dye exhibits high resistance to washing, light, and other environmental factors .
Comparison with Similar Compounds
C.I. Vat Blue 1 (Indigo): Another vat dye known for its use in denim dyeing.
C.I. Vat Blue 4: Similar in structure and application but with different fastness properties.
C.I. Vat Blue 6: Used for dyeing cellulosic fibers with a slightly different shade of blue
Uniqueness: C.I. Vat Blue 43 is unique due to its specific shade of blue and its excellent fastness properties. It provides a deeper and more vibrant color compared to some other vat dyes, making it highly desirable for certain textile applications .
Properties
IUPAC Name |
4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c21-14-8-5-12(6-9-14)19-13-7-10-18-16(11-13)15-3-1-2-4-17(15)20-18/h1-11,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKXFJQAVQXMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=C4C=CC(=O)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061674 | |
Record name | C.I. Vat Blue 43 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1327-79-3, 66104-61-8 | |
Record name | C.I. Vat Blue 43 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC26673 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26673 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | C.I. Vat Blue 43 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Vat Blue 43 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-(9H-carbazol-3-yl-amino)-, reaction products with sodium sulfide (Na2(Sx)) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.